molecular formula C19H20FN3S2 B10973961 4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole

4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole

Cat. No.: B10973961
M. Wt: 373.5 g/mol
InChI Key: VMGJPKRONZTCCX-UHFFFAOYSA-N
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Description

4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Sulfanyl Group:

    Attachment of the Tetrahydrobenzothiophene Moiety: The tetrahydrobenzothiophene moiety can be introduced through a series of reactions, including reduction and cyclization steps.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl sulfanyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for research purposes.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:

  • 3-ethyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound features a similar fluorobenzyl sulfanyl group but differs in the core structure.
  • 4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole : This compound has a methoxyphenyl group instead of the tetrahydrobenzothiophene moiety.

Properties

Molecular Formula

C19H20FN3S2

Molecular Weight

373.5 g/mol

IUPAC Name

4-ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazole

InChI

InChI=1S/C19H20FN3S2/c1-2-23-18(16-12-24-17-6-4-3-5-15(16)17)21-22-19(23)25-11-13-7-9-14(20)10-8-13/h7-10,12H,2-6,11H2,1H3

InChI Key

VMGJPKRONZTCCX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CSC4=C3CCCC4

Origin of Product

United States

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